2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Overview
Description
“N-(2-Hydroxyethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide” is a chemical compound with the molecular formula C10H15NO2 and a molecular weight of 181.23 .
Molecular Structure Analysis
The molecular structure of this compound includes a bicyclic heptene ring attached to a carboxamide group . The SMILES string representation of the molecule isO=C(NCCO)C1C@HC=C[C@H]2C1
. Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It has a predicted boiling point of 405.9±44.0 °C and a predicted density of 1.187±0.06 g/cm3 .Scientific Research Applications
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- Application : This compound is used in the transition metal-catalyzed dimerization of alkene .
- Method of Application : The vinylic polymerization of bicyclo[2.2.1]hept-2-ene (norbornene) with Co (II) compounds and the metallocene [η 5 - (C 5 Me 5)Co-η 2 -Cl] 2, in chlorobenzene activated with methylaluminoxane (MAO) has been reported .
- Results : The results of this application were not provided in the source .
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- Application : An improved synthesis of bicyclo[2.2.1]hept-5-ene-2,3-dione by Swern oxidation of bicyclo[2.2.1]hept-5-ene-2,3-diol .
- Method of Application : The synthesis involves the Diels-Alder reaction of vinylene carbonate and cyclopentadiene followed by hydrolysis .
- Results : The results of this application were not provided in the source .
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- Application : Synthesis and corrosion-protective properties of acetylenic esters of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid .
- Method of Application : A procedure was developed for preparing acetylenic esters of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid. The structures of the compounds were confirmed by IR and 1H NMR spectroscopy .
- Results : The protective properties of the esters against acid corrosion of steel were studied .
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- Application : Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde was used in transition metal-catalyzed synthesis of norbornene-derived homopolymers having pendent t-Boc-protected quinizarin moieties for patterned fluorescence images .
- Method of Application : The specific methods of application are not provided in the source .
- Results : The results of this application were not provided in the source .
-
- Application : Synthesis and corrosion-protective properties of acetylenic esters of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid .
- Method of Application : A procedure was developed for preparing acetylenic esters of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid. The structures of the compounds were confirmed by IR and 1H NMR spectroscopy .
- Results : The protective properties of the esters against acid corrosion of steel were studied .
-
- Application : Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde was used in transition metal-catalyzed synthesis of norbornene-derived homopolymers having pendent t-Boc-protected quinizarin moieties for patterned fluorescence images .
- Method of Application : The specific methods of application are not provided in the source .
- Results : The results of this application were not provided in the source .
properties
IUPAC Name |
2-hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c11-3-4-13-10(12)9-6-7-1-2-8(9)5-7/h1-2,7-9,11H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSXOZKMZYKHLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20476228 | |
Record name | 2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20476228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | |
CAS RN |
37503-42-7 | |
Record name | 2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20476228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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